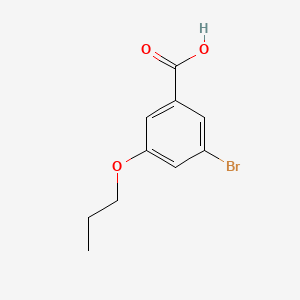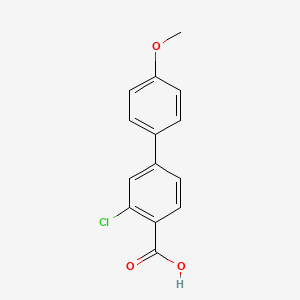
2-Chloro-4-(4-methoxyphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound . It is an anion that forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Synthesis Analysis
The synthesis of “2-Chloro-4-(4-methoxyphenyl)benzoic acid” involves a multi-step reaction process . It has been used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Molecular Structure Analysis
The molecular formula of “2-Chloro-4-(4-methoxyphenyl)benzoic acid” is C8H7ClO3 . Its average mass is 186.592 Da and its monoisotopic mass is 186.008377 Da .Chemical Reactions Analysis
“2-Chloro-4-(4-methoxyphenyl)benzoic acid” can form complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .Wissenschaftliche Forschungsanwendungen
Field
This compound is used in the field of Biochemistry for antioxidant and antimicrobial studies .
Application
The compound is used in the synthesis of tetra-substituted imidazole, which is then evaluated for its antioxidant and antimicrobial activities .
Method
The compound is synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals to obtain metal complexes .
Results
The synthesized compounds were found to have antioxidant and antimicrobial activities. The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the ligand . The compound was found to be a better antioxidant than the metal complexes .
2. Synthesis of Benzamides
Field
This compound is used in the field of Organic Chemistry for the synthesis of benzamides .
Application
The compound is used in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Method
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Results
The method resulted in a highly efficient and green solid acid catalyst that provides active sites for the synthesis of benzamides . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .
3. Synthesis of m-Aryloxy Phenols
Field
This compound is used in the field of Organic Chemistry for the synthesis of m-aryloxy phenols .
Application
The compound is used in the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Method
The synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results
The m-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
4. Synthesis of Complexes with Transition Metals
Field
This compound is used in the field of Inorganic Chemistry for the synthesis of complexes with transition metals .
Application
The compound forms complexes with transition metals such as Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .
Method
The compound is reacted with salts of these transition metals to form the complexes .
Results
These complexes have potential applications in various fields, including catalysis, magnetism, and materials science .
5. Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl) (2-methoxyphenyl)methanone
Field
This compound is used in the field of Organic Chemistry for the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl) (2-methoxyphenyl)methanone .
Application
The compound is used in the preparation of this complex organic molecule .
Method
The synthesis methods have been developed for this molecule, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results
The synthesized molecule has potential applications in various fields, including pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPGXMVJFHHOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689177 |
Source


|
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxyphenyl)benzoic acid | |
CAS RN |
1261903-72-3 |
Source


|
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)

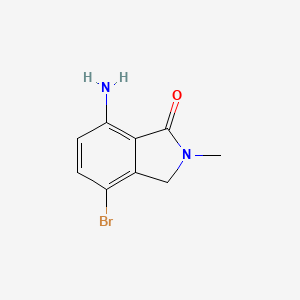
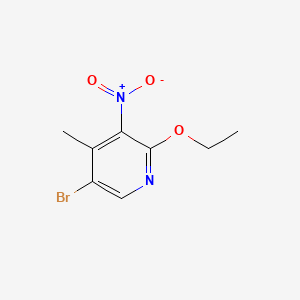
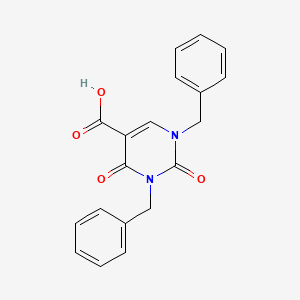
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
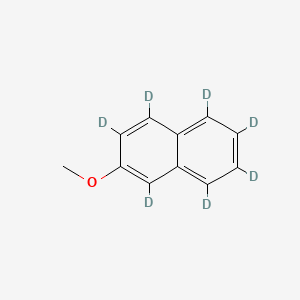

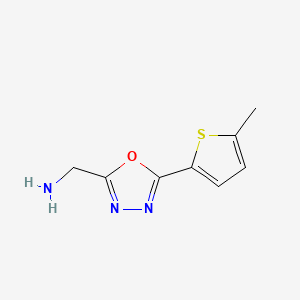
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

